4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
Overview
Description
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for forming carbon-carbon bonds . The process involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration techniques. This method allows for better control over reaction conditions and improved yields. The use of mixed acids in a droplet-based microreactor has been shown to optimize the nitration process, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s stability and biological activity make it a valuable tool in biochemical studies and drug development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
- 4-[3-(2-Chloro-4,5-difluoro-benzoyl)ureido]-3-trifluoromethoxybenzoic acid
Comparison: Compared to similar compounds, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-6-8(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFGXYVQGDYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692145 | |
Record name | 6-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-57-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methoxy-5′-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262010-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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